molecular formula C9H12N4O3 B1671713 Etofylline CAS No. 519-37-9

Etofylline

Numéro de catalogue: B1671713
Numéro CAS: 519-37-9
Poids moléculaire: 224.22 g/mol
Clé InChI: NWPRCRWQMGIBOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Étofylline, également connu sous le nom de 7-(2-hydroxyéthyl)théophylline, est un dérivé de la théophylline, un bronchodilatateur bien connu. L'étofylline est principalement utilisée pour ses effets bronchodilatateurs, qui aident à soulager la bronchoconstriction. Elle est souvent utilisée en association avec d'autres bronchodilatateurs pour améliorer les effets thérapeutiques .

Applications De Recherche Scientifique

L'étofylline a une large gamme d'applications en recherche scientifique, notamment :

    Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.

    Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel comme outil de recherche en biologie cellulaire.

    Médecine : Investigué pour son potentiel thérapeutique dans le traitement des maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO).

    Industrie : Utilisé dans la formulation de produits pharmaceutiques en raison de ses propriétés bronchodilatatrices

Mécanisme d'action

L'étofylline exerce ses effets en inhibant l'enzyme phosphodiestérase, ce qui conduit à une augmentation des niveaux d'AMP cyclique intracellulaires. Cela entraîne la relaxation des muscles lisses bronchiques, conduisant à une bronchodilatation. De plus, l'étofylline agit comme un antagoniste des récepteurs adenosiniques, contribuant ainsi à ses effets bronchodilatateurs .

Mécanisme D'action

Target of Action

Etofylline, a derivative of theophylline , primarily targets phosphodiesterase enzymes . These enzymes degrade cyclic nucleotides within cells . This compound also acts on smooth muscle cells in the bronchial airways and pulmonary blood vessels .

Mode of Action

This compound inhibits the action of phosphodiesterase enzymes, leading to an accumulation of cyclic AMP within the cell . This accumulation results in bronchodilation , cardiac stimulation , and vasodilation . Additionally, this compound causes relaxation of smooth muscle, which contributes to its bronchodilatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the degradation of cyclic nucleotides by phosphodiesterase enzymes . By inhibiting these enzymes, this compound increases the levels of cyclic AMP within cells . This increase in cyclic AMP leads to relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, resulting in bronchodilation and vasodilation .

Pharmacokinetics

Theophylline, from which this compound is derived, is known to distribute rapidly into fat-free tissues and body water . Approximately 40% of theophylline is bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism, involving isoenzymes of the cytochrome P450 system .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels . This leads to bronchodilation and vasodilation, which can alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s binding to plasma proteins and its metabolism . Additionally, factors such as diet and smoking status can affect the clearance of theophylline, and by extension, this compound . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Etofylline interacts with various enzymes and proteins in the body. As an adenosine antagonist, it likely interacts with adenosine receptors and other related proteins . The nature of these interactions involves the blocking of adenosine receptors, which leads to muscle relaxation in the bronchi .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the respiratory system. It influences cell function by blocking adenosine receptors, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as adenosine receptors. This binding leads to the inhibition of these receptors, resulting in muscle relaxation in the bronchi .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'étofylline est synthétisée par alkylation de la théophylline. Le processus implique la réaction de la théophylline avec l'oxyde d'éthylène dans des conditions contrôlées pour introduire le groupe hydroxyéthyle à l'atome d'azote de la molécule de théophylline .

Méthodes de production industrielle

La production industrielle de l'étofylline implique généralement des réactions d'alkylation à grande échelle utilisant l'oxyde d'éthylène. La réaction est réalisée dans un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées pour assurer une conversion complète de la théophylline en étofylline .

Analyse Des Réactions Chimiques

Types de réactions

L'étofylline subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'étofylline peut conduire à la formation de divers dérivés hydroxyéthyles .

Comparaison Avec Des Composés Similaires

L'étofylline est similaire à d'autres dérivés de la xanthine tels que la théophylline, la caféine et la théobromine. Elle se distingue par son motif de substitution spécifique, qui lui confère des propriétés pharmacologiques distinctes. Contrairement à la théophylline, l'étofylline ne se transforme pas en théophylline dans l'organisme, offrant une fenêtre thérapeutique plus large et moins d'effets secondaires .

Liste des composés similaires

Propriétés

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRCRWQMGIBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023031
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519-37-9
Record name Etofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofylline
Reactant of Route 2
Reactant of Route 2
Etofylline
Reactant of Route 3
Reactant of Route 3
Etofylline
Reactant of Route 4
Reactant of Route 4
Etofylline
Reactant of Route 5
Reactant of Route 5
Etofylline
Reactant of Route 6
Reactant of Route 6
Etofylline
Customer
Q & A

Q1: What is Etofylline and what is its primary therapeutic use?

A1: this compound, also known as 7-(2-Hydroxyethyl)theophylline, is a xanthine derivative primarily used as a bronchodilator. []

Q2: How does this compound exert its bronchodilatory effect?

A2: While the exact mechanism of action is not fully elucidated, this compound is believed to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation in the airways. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H12N4O3, and its molecular weight is 212.21 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic data including UV, IR, and NMR have been used to characterize this compound and distinguish it from other related compounds. [] []

Q5: How soluble is this compound?

A5: this compound exhibits poor solubility in water, particularly at physiological pH levels. This property has implications for its formulation and bioavailability. [] []

Q6: What is the dissolution rate of this compound from its capsule formulation?

A6: this compound exhibits a slow dissolution rate from its capsule formulation in both simulated gastric and intestinal fluids. This slow dissolution contributes to its incomplete absorption. []

Q7: What are the primary metabolites of this compound in the body?

A7: Unlike some other theophylline derivatives, this compound does not metabolize into theophylline. [] It is primarily excreted unchanged in the urine. []

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is absorbed from the gastrointestinal tract, but its absorption is incomplete. [] It exhibits a rapid distribution phase followed by a slower elimination phase. []

Q9: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound is approximately 4.1 hours. []

Q10: What is this compound Clofibrate?

A10: this compound Clofibrate is a chemical compound formed by the esterification of this compound with Clofibric acid. [] It was developed as a potential antilipemic agent with combined bronchodilatory properties. [] []

Q11: How does this compound Clofibrate exert its antilipemic effect?

A11: this compound Clofibrate is metabolized in the body to release Clofibric acid and this compound. [] Clofibric acid is a known antilipemic agent that lowers serum cholesterol and triglyceride levels. [] The exact mechanism by which this compound contributes to the overall antilipemic activity is not fully understood but may involve a synergistic interaction with Clofibric acid. [] []

Q12: What types of formulations have been investigated for this compound delivery?

A14: Researchers have explored the incorporation of this compound into matrix tablets [] and hard gelatin capsules containing Gelucire matrix granules. [] These formulations aim to achieve controlled release profiles and potentially enhance its bioavailability.

Q13: What analytical techniques are commonly employed to study this compound?

A15: High-performance liquid chromatography (HPLC), [] [] [] thin-layer chromatography (TLC), [] [] and UV spectrophotometry [] are frequently used techniques for the qualitative and quantitative analysis of this compound in various matrices.

Q14: Have mass spectrometry techniques been applied to the analysis of this compound?

A16: Yes, tandem mass spectrometry (MS/MS) has been successfully employed to analyze this compound, demonstrating the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.